molecular formula C6H4BrN3 B1379910 5-bromo-3H-pyrazolo[3,4-b]pyridine CAS No. 916257-29-9

5-bromo-3H-pyrazolo[3,4-b]pyridine

Cat. No.: B1379910
CAS No.: 916257-29-9
M. Wt: 198.02 g/mol
InChI Key: PMRGPNOVANIZJQ-UHFFFAOYSA-N
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Description

5-bromo-3H-pyrazolo[3,4-b]pyridine is a useful research compound. Its molecular formula is C6H4BrN3 and its molecular weight is 198.02 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-bromo-3H-pyrazolo[3,4-b]pyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-bromo-3H-pyrazolo[3,4-b]pyridine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-bromo-3H-pyrazolo[3,4-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BrN3/c7-5-1-4-2-9-10-6(4)8-3-5/h1,3H,2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMRGPNOVANIZJQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(N=CC(=C2)Br)N=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Chemical structure and properties of 5-bromo-3H-pyrazolo[3,4-b]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 5-Bromo-1H-pyrazolo[3,4-b]pyridine: Structure, Properties, and Applications in Drug Discovery

Introduction: A Privileged Scaffold in Modern Medicinal Chemistry

The pyrazolo[3,4-b]pyridine core is a bicyclic heterocyclic system that has garnered significant attention from medicinal chemists.[1] Its structure, bearing a close resemblance to endogenous purine bases like adenine and guanine, makes it an ideal starting point for the design of molecules that can interact with ATP-binding sites in various enzymes. This has led to its classification as a "privileged scaffold" in drug discovery, particularly in the development of kinase inhibitors.[2] The subject of this guide, 5-bromo-1H-pyrazolo[3,4-b]pyridine , enhances this valuable core with a strategically placed bromine atom, unlocking a vast potential for synthetic diversification and targeted drug design.

A key structural feature of this molecule is tautomerism. While the user's query specified the "3H" tautomer, quantum chemical calculations and the vast body of scientific literature confirm that the 1H-tautomer is significantly more stable and is the overwhelmingly predominant form.[1] Therefore, this guide will focus on the properties and chemistry of 5-bromo-1H-pyrazolo[3,4-b]pyridine, the scientifically recognized and commercially available isomer. The bromine atom at the C5 position serves as a versatile chemical handle, enabling a wide array of cross-coupling reactions that are fundamental to modern synthetic chemistry. This allows for the systematic exploration of the chemical space around the core, a crucial process in optimizing lead compounds for potency, selectivity, and pharmacokinetic properties.

This document serves as a technical resource for researchers and drug development professionals, providing in-depth information on the physicochemical properties, synthesis, reactivity, and critical applications of this important building block.

Chemical Structure and Physicochemical Properties

Molecular Identity

The unambiguous identification of a chemical entity is paramount for scientific integrity. The key identifiers for 5-bromo-1H-pyrazolo[3,4-b]pyridine are summarized below.

IdentifierValueSource(s)
CAS Number 875781-17-2[3]
Molecular Formula C₆H₄BrN₃[3]
Molecular Weight 198.02 g/mol
Canonical SMILES Brc1cnc2[nH]ncc2c1
InChI Key BASYLPMLKGQZOG-UHFFFAOYSA-N
Physicochemical and Spectroscopic Data

The physical and spectroscopic properties define the compound's behavior and provide the means for its characterization. It is typically a pale yellow solid at room temperature.[4]

PropertyValueSource(s)
Appearance Pale yellow solid[4]
Melting Point 198.0 - 202.0 °C[5]
Storage Temperature Inert atmosphere, room temperature[6]
Solubility Soluble in organic solvents like DMF and DMSO.[7]

Spectroscopic Profile: While a publicly available, peer-reviewed spectrum for this specific compound is elusive, data from closely related isomers and vendor documentation allow for a confident prediction of its key spectral features.[6][8]

SpectroscopyPredicted Chemical Shift (δ) / m/zAssignment and Rationale
¹H NMR (400 MHz, DMSO-d₆)~14.0 ppm (br s, 1H)N1-H : The acidic proton on the pyrazole ring, typically broad and downfield.
~8.7 ppm (d, 1H)C6-H : Aromatic proton on the pyridine ring, ortho to nitrogen, expected to be a doublet.
~8.3 ppm (s, 1H)C3-H : The sole proton on the pyrazole ring, appearing as a singlet.
~8.2 ppm (d, 1H)C4-H : Aromatic proton on the pyridine ring, expected to be a doublet coupled to C6-H.
¹³C NMR (100 MHz, DMSO-d₆)~155 ppmC7a : Quaternary carbon at the ring junction.
~148 ppmC6 : Pyridine carbon adjacent to nitrogen.
~142 ppmC3a : Quaternary carbon at the ring junction.
~133 ppmC3 : Pyrazole carbon bearing a proton.
~118 ppmC4 : Pyridine carbon bearing a proton.
~109 ppmC5 : Pyridine carbon attached to bromine.
Mass Spec (ESI+) m/z 198/200 [M+H]⁺The characteristic isotopic pattern of bromine (¹⁹Br/⁸¹Br in a ~1:1 ratio) will be observed.

Synthesis and Reactivity

Recommended Synthetic Protocol

The most direct and commonly cited synthesis of 5-bromo-1H-pyrazolo[3,4-b]pyridine involves the condensation and cyclization reaction between 5-bromo-2-fluoronicotinaldehyde and hydrazine hydrate.[4][5]

Step-by-Step Methodology:

  • Reaction Setup : To a stirred solution of 5-bromo-2-fluoronicotinaldehyde (1.0 eq) in ethanol (10 mL per gram of aldehyde), add hydrazine hydrate (3.0-4.0 eq) at room temperature (25 °C).

  • Heating : Heat the reaction mixture to reflux (approximately 75-80 °C) and maintain for 12 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Workup - Concentration : Once the starting material is consumed, cool the mixture and remove the ethanol solvent under reduced pressure.

  • Workup - Precipitation : Triturate the residual crude solid by adding a mixture of water and ethanol (e.g., 3:1 ratio). This step is crucial for precipitating the product while keeping impurities in solution.

  • Isolation : Filter the resulting suspension to collect the solid product.

  • Purification : Wash the filter cake sequentially with water and ethanol to remove residual hydrazine and other polar impurities. Dry the product under vacuum to afford 5-bromo-1H-pyrazolo[3,4-b]pyridine as a yellowish solid (typical yields: 45-55%).[5]

Senior Application Scientist's Notes:

  • Causality of Reagent Choice : Ethanol is an excellent solvent as it solubilizes the aldehyde starting material and is compatible with the polar hydrazine hydrate. The use of an excess of hydrazine hydrate drives the reaction to completion, ensuring full conversion of the intermediate hydrazone.

  • Mechanism Rationale : The reaction proceeds via two key stages. First, a simple condensation between the aldehyde and hydrazine forms a hydrazone intermediate. Second, an intramolecular nucleophilic aromatic substitution (SNAAr) occurs, where the terminal nitrogen of the hydrazone attacks the carbon bearing the fluorine atom, displacing it and forming the pyrazole ring. The pyridine ring activates the fluorine for this displacement.

  • Self-Validating Protocol : The workup procedure is designed for efficiency and purity. The precipitation step is critical; the desired product is significantly less soluble in the water/ethanol mixture than the hydrazine starting material or reaction byproducts, allowing for effective purification without the need for column chromatography in many cases. The final washes further purify the isolated solid.

Synthesis Workflow Diagram

G cluster_start Starting Materials cluster_reaction Reaction Conditions cluster_workup Workup & Isolation SM1 5-bromo-2-fluoro nicotinaldehyde Cond Ethanol (Solvent) Reflux (75-80 °C), 12h SM1->Cond 1. Condensation 2. Intramolecular SNAr SM2 Hydrazine Hydrate (NH₂NH₂·H₂O) SM2->Cond 1. Condensation 2. Intramolecular SNAr WU1 Concentration (Remove Ethanol) Cond->WU1 WU2 Precipitation (Add Water/Ethanol) WU1->WU2 WU3 Filtration & Washing WU2->WU3 Product 5-bromo-1H-pyrazolo [3,4-b]pyridine WU3->Product

Caption: Synthetic workflow for 5-bromo-1H-pyrazolo[3,4-b]pyridine.

Chemical Reactivity and Key Transformations

The utility of 5-bromo-1H-pyrazolo[3,4-b]pyridine as a building block stems from its two primary reactive sites:

  • C5-Bromine : This position is ideal for palladium-catalyzed cross-coupling reactions. It readily participates in Suzuki, Stille, Sonogashira, and Buchwald-Hartwig amination reactions, allowing for the introduction of diverse aryl, heteroaryl, alkyl, alkynyl, and amino substituents.[7][9]

  • N1-Position : The pyrazole nitrogen is nucleophilic and can be functionalized through alkylation, arylation, or acylation. This site is often used to attach side chains that can probe different regions of a biological target's binding pocket or to modulate the compound's overall physicochemical properties, such as solubility.[7]

Application in Medicinal Chemistry and Drug Development

Role as a Privileged Kinase Inhibitor Scaffold

The pyrazolo[3,4-b]pyridine scaffold is a cornerstone of many kinase inhibitor programs.[2][10] Its structure provides a rigid framework with precisely positioned hydrogen bond donors and acceptors that can mimic the hinge-binding interactions of ATP.

  • Hinge Binding : The N1-H and the adjacent pyrazole N2 atom act as a hydrogen bond donor and acceptor, respectively. This pattern is perfectly suited to form two critical hydrogen bonds with the "hinge" region of the kinase ATP-binding site, a common anchoring motif for Type I and Type II inhibitors.[11]

  • π-π Stacking : The aromatic surface of the bicyclic system provides an ideal platform for π-π stacking interactions with aromatic residues, such as phenylalanine, which are frequently found in the active site.[11]

  • Vectors for Optimization : The functionalization points at C5 (via the bromine) and N1 allow synthetic chemists to extend the molecule into different sub-pockets of the active site to enhance potency and achieve selectivity against other kinases.

Case Study: Tropomyosin Receptor Kinase (TRK) Inhibitors

A prominent application of 5-bromo-1H-pyrazolo[3,4-b]pyridine is in the development of inhibitors for Tropomyosin Receptor Kinases (TRKs), which are key drivers in certain types of cancer.[7] In the synthesis of novel TRK inhibitors, this core serves as the starting point. The bromine is first converted to other functionalities, and the pyrazole nitrogen is protected and later deprotected or substituted. This scaffold forms the central hinge-binding element of the final drug candidates, which have demonstrated potent, nanomolar inhibitory activity against TRKA kinase.[7][11]

Hypothetical Kinase Binding Mode Diagram

The following diagram illustrates the key interactions that anchor the pyrazolo[3,4-b]pyridine scaffold within a typical kinase ATP-binding site, based on published molecular docking studies.[11]

G cluster_scaffold Pyrazolo[3,4-b]pyridine Core cluster_kinase Kinase Active Site N1 N-H (Donor) N2 N (Acceptor) Hinge_AA2 Backbone C=O (e.g., Glu590) N1->Hinge_AA2 H-Bond Pyridine Pyridine Ring Hinge_AA1 Backbone N-H (e.g., Met592) N2->Hinge_AA1 H-Bond Phe_Residue Phenylalanine Residue (e.g., Phe589) Pyridine->Phe_Residue π-π Stacking

Sources

Technical Deep Dive: Tautomeric Dynamics of 5-Bromo-Pyrazolo[3,4-b]pyridine Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In kinase inhibitor development, the pyrazolo[3,4-b]pyridine scaffold is a privileged structure, serving as a bioisostere for adenine in ATP-competitive binding. However, the efficacy of this scaffold is strictly governed by its tautomeric state, which dictates hydrogen bond donor/acceptor positioning.

This guide addresses a critical ambiguity in the field: the distinction between 5-bromo-3H-pyrazolo[3,4-b]pyridine and 1H-pyrazolo[3,4-b]pyridine . While often used interchangeably in commercial catalogs due to nomenclature artifacts, these represent distinct structural concepts with vastly different energetic profiles. This document provides the thermodynamic rationale, analytical protocols, and synthetic strategies required to control and characterize these tautomers with precision.

Part 1: The Tautomeric Landscape

Nomenclature Clarification: The "3H" Misnomer

Strict IUPAC nomenclature for the pyrazolo[3,4-b]pyridine system assigns the nitrogen atoms as positions 1 and 2. Position 3 is a carbon atom.[1][2][3]

  • 1H-Tautomer (Aromatic): The proton resides on N1. This is the thermodynamically dominant form.

  • 2H-Tautomer (Aromatic): The proton resides on N2. This is a stable minor tautomer in equilibrium.

  • 3H-Tautomer (Non-Aromatic): The proton resides on C3. This disrupts the aromaticity of the pyrazole ring, resulting in a methylene group at position 3 and an N1=N2 double bond.

Critical Insight: In the context of "5-bromo-3H-pyrazolo[3,4-b]pyridine," the term "3H" is frequently a database artifact or a legacy naming convention used by vendors (e.g., CAS 875781-17-2 is often labeled generically). Chemically, the "3H" form is energetically inaccessible (>20 kcal/mol higher in energy) compared to the aromatic


 or 

forms. For all practical drug discovery purposes, the relevant equilibrium is between the

and

forms.
Thermodynamic Equilibrium & Electronic Structure

The equilibrium between the


 and 

forms is governed by aromaticity and lone-pair repulsion.
  • Lone Pair Repulsion: In the

    
    -form, the lone pair on the pyridine nitrogen (N7) and the lone pair on the pyrazole nitrogen (N1) are in closer proximity, creating destabilizing electrostatic repulsion.
    
  • Impact of 5-Bromo Substitution: The bromine atom at position 5 exerts a strong inductive electron-withdrawing effect (-I) on the pyridine ring. This reduces the electron density of the fused system, increasing the acidity of the N-H proton (

    
     ~10-11). While it does not invert the tautomeric preference, it accelerates the rate of proton exchange in protic solvents.
    

Figure 1: Tautomeric Equilibrium Pathways

Tautomerism node1H 1H-Tautomer (Major, Aromatic) Stable node2H 2H-Tautomer (Minor, Aromatic) Equilibrium Species node1H->node2H Fast Exchange (Solution) node3H 3H-Tautomer (Non-Aromatic) High Energy/Transient node2H->node3H Forbidden (Loss of Aromaticity) node3H->node1H Rapid Tautomerization

Caption: The 1H and 2H tautomers exist in rapid equilibrium, while the 3H form is a high-energy transient that rapidly collapses to the aromatic forms.

Part 2: Analytical Differentiation (The "How-To")

Distinguishing N1 vs. N2 substitution (or tautomeric dominance) is the most common failure mode in SAR campaigns. X-ray crystallography is definitive but low-throughput. NMR is the scalable solution.

NMR Spectroscopy Signatures

The 5-bromo substituent provides a useful handle, simplifying the splitting patterns in the pyridine ring, but Nitrogen NMR is the gold standard.

Feature1H-Isomer (N1-R) 2H-Isomer (N2-R) Mechanistic Reason

Shift of C3

~133-136 ppm

~120-125 ppm
N2-substitution shields C3 more effectively than N1-substitution.

Shift (HMBC)
N1: ~ -180 ppmN2: ~ -80 ppmN1: ~ -80 ppmN2: ~ -160 ppmPyridine-like vs. Pyrrole-like nitrogen character flips between tautomers.

Coupling
C3 couples to N1-R (if alkyl)C3 does not couple to N2-R3-bond coupling path exists for N1-R but is geometrically unfavorable for N2-R.
NOESY/ROESY NOE between N1-R and C7-HNOE between N2-R and C3-HSpatial proximity of the substituent to the ring protons.
Analytical Decision Tree

Figure 2: Workflow for Tautomer/Regioisomer Assignment

NMR_Workflow Start Isolate Compound (5-Br-Pyrazolo[3,4-b]pyridine) Solvent Dissolve in DMSO-d6 (Prevents rapid exchange) Start->Solvent HNMR Acquire 1H NMR Solvent->HNMR NOESY Run 1D NOESY HNMR->NOESY Decision NOE Signal? NOESY->Decision Res1 NOE: Alkyl Group <-> C3-H Conclusion: N2-Isomer Decision->Res1 Yes (C3) Res2 NOE: Alkyl Group <-> C7-H Conclusion: N1-Isomer Decision->Res2 Yes (C7)

Caption: Step-by-step logic for assigning N1 vs N2 regiochemistry using NOE correlations.

Part 3: Synthetic Implications & Protocols

Regioselectivity of Alkylation

When alkylating 5-bromo-1H-pyrazolo[3,4-b]pyridine, the "3H" intermediate is irrelevant. The reaction proceeds via the pyrazolyl anion.

  • Kinetic Control: Often favors N1 due to the proximity of the lone pair to the pyridine nitrogen (chelating effects with metal cations).

  • Steric Control: Bulky electrophiles may shift preference to N2 to avoid steric clash with the C7-H of the pyridine ring.

  • The "5-Bromo" Effect: The electron-withdrawing bromine stabilizes the anion, making the N-H more acidic. This allows the use of milder bases (e.g.,

    
     instead of NaH), which can improve N1 selectivity by maintaining tighter ion-pairing during the transition state.
    
Protocol A: Determination of Tautomeric Ratio (VT-NMR)

Use this protocol to determine if your specific derivative exists as a mixture in solution.

  • Preparation: Dissolve 5 mg of the compound in 0.6 mL of anhydrous DMSO-

    
    . (Avoid 
    
    
    
    as acidic traces catalyze rapid exchange, broadening signals).
  • Acquisition (25°C): Acquire a standard

    
     spectrum. Look for the NH signal >13 ppm. Broadness indicates exchange.
    
  • Cooling: Lower probe temperature to 0°C or -20°C.

  • Analysis: As exchange slows, the averaged signals may split into distinct sets for

    
     and 
    
    
    
    tautomers. Integrate the C3-H signals (typically distinct singlets) to calculate the
    
    
    .
Protocol B: Regioselective N1-Alkylation

Designed to maximize the biologically relevant N1-isomer.

  • Reagents:

    • Substrate: 5-bromo-1H-pyrazolo[3,4-b]pyridine (1.0 eq)

    • Base:

      
       (1.5 eq) - Cesium promotes N1 alkylation via the "Ceasium Effect" (coordination).
      
    • Solvent: DMF (anhydrous)

    • Electrophile: Alkyl Halide (1.1 eq)

  • Procedure:

    • Suspend substrate and base in DMF (0.2 M) under

      
      .
      
    • Stir at RT for 15 min to deprotonate (Solution turns yellow/orange).

    • Add electrophile dropwise.

    • Stir at RT for 4–12 hours. Monitor by LCMS.[4]

  • Workup:

    • Dilute with EtOAc, wash 3x with water (critical to remove DMF).

    • Dry over

      
      .
      
  • Purification:

    • Flash chromatography (Hexane/EtOAc). The N1-isomer is typically less polar (higher

      
      ) than the N2-isomer due to better shielding of the dipole.
      

References

  • Synthesis and Biomedical Applications of 1H-Pyrazolo[3,4-b]pyridines. Source: Molecules (MDPI), 2022. Context: Comprehensive review of the scaffold, confirming the 1H/2H tautomeric equilibrium and stability data (1H is ~9 kcal/mol more stable). URL:[Link]

  • Regioselective Alkylation of Indazoles and Pyrazolo-pyridines. Source: National Institutes of Health (PMC). Context: mechanistic insights into N1 vs N2 selectivity, applicable to the 5-bromo analog. URL:[Link]

  • NMR Data of Pyrazolo[3,4-b]pyridine Derivatives. Source: ResearchGate.[2] Context: Provides specific chemical shift data for differentiating regioisomers. URL:[Link]

Sources

Pharmacophore analysis of 5-bromo-3H-pyrazolo[3,4-b]pyridine scaffold

Author: BenchChem Technical Support Team. Date: February 2026

Pharmacophore Elucidation and Strategic Optimization of the 5-Bromo-3H-pyrazolo[3,4-b]pyridine Scaffold

Executive Summary

The 5-bromo-3H-pyrazolo[3,4-b]pyridine scaffold represents a privileged heterocyclic core in modern medicinal chemistry, particularly within the kinase inhibitor landscape. While often utilized as a high-value synthetic intermediate due to the versatility of the C5-bromine handle, the scaffold itself possesses intrinsic pharmacophoric features—specifically a bidentate hinge-binding motif and a potential halogen-bond donor. This technical guide provides a comprehensive pharmacophore analysis, transitioning from electronic structure to practical computational modeling and experimental validation. It is designed for medicinal chemists and computational biologists seeking to leverage this scaffold for targets such as TRK , CDK , and GSK-3 .

Structural Anatomy & Physicochemical Profile

To accurately model the pharmacophore, one must first deconstruct the electronic and steric reality of the scaffold. Note that while the user query specifies 3H , the biologically stable tautomer in solution is predominantly 1H-pyrazolo[3,4-b]pyridine . The "3H" nomenclature often refers to the ring system's abstract skeleton or specific 3,3-disubstituted derivatives. This guide focuses on the aromatic 1H-tautomer as the active bioactive species.

Electronic Landscape & Tautomerism

The scaffold is a fusion of an electron-rich pyrazole and an electron-deficient pyridine.

  • H-Bond Donor (HBD): The N1-H (pyrazole) serves as a critical donor.

  • H-Bond Acceptor (HBA): The N7 (pyridine nitrogen) is a classic acceptor.

  • Dipole Moment: The fused system creates a strong dipole, orienting the molecule within polar kinase active sites.

The "5-Bromo" Substituent: More Than a Handle

The bromine atom at position 5 is not merely a leaving group for cross-coupling; it is a distinct pharmacophoric feature.

  • Sigma-Hole Interaction: The C-Br bond exhibits a "sigma-hole"—a region of positive electrostatic potential on the extension of the bond axis. This allows the bromine to act as a Halogen Bond (XB) Donor to backbone carbonyls (e.g., hinge region carbonyls).

  • Lipophilicity: The bromine increases logP, enhancing hydrophobic contacts in the "gatekeeper" region of kinases.

  • Steric Bulk: The Van der Waals radius of Br (1.85 Å) is significant, potentially inducing conformational shifts in the target protein.

Pharmacophore Modeling Strategy

The following analysis defines the spatial arrangement of features necessary for biological activity.

The Core Pharmacophore Map

We define the pharmacophore using a 4-point model:

  • D1 (Donor): Pyrazole N1-H. Targets the hinge region backbone carbonyl (e.g., Glu in CDK2).

  • A1 (Acceptor): Pyridine N7. Targets the hinge region backbone amide NH (e.g., Leu in CDK2).

  • H1 (Hydrophobic Centroid): The bicyclic core. Stacks between hydrophobic residues (e.g., Ala/Val/Leu) in the ATP-binding pocket.

  • X1 (Halogen/Hydrophobic): The C5-Bromine.[1]

    • Scenario A (XB): Linear interaction (160°-180°) with a Lewis base (O/N/S).

    • Scenario B (Vector): Points towards the solvent front or the P-loop, serving as a vector for derivatization.

Visualization of the Interaction Network

PharmacophoreMap Scaffold 5-Bromo-1H-pyrazolo[3,4-b]pyridine (Core Scaffold) N1 N1-H (Donor) N7 N7 (Acceptor) C5_Br C5-Bromine (XB Donor / Vector) Hinge Hinge Region (Kinase Backbone) Gatekeeper Gatekeeper / Hydrophobic Pocket Solvent Solvent Front / P-Loop N1->Hinge H-Bond (2.8-3.2 Å) N7->Hinge H-Bond (2.8-3.2 Å) C5_Br->Gatekeeper Halogen Bond (Sigma-Hole) C5_Br->Solvent Synthetic Vector (Suzuki Coupling) Core Aromatic System (Pi-Stacking) Core->Gatekeeper Van der Waals / Pi-Alkyl

Caption: Interaction map of the 5-bromo-1H-pyrazolo[3,4-b]pyridine scaffold showing critical hinge contacts (N1/N7) and the dual role of the C5-Bromine.

Computational Workflow: From Ligand to Model

To rigorously analyze this scaffold in silico, follow this step-by-step workflow. This protocol assumes the use of standard molecular modeling suites (e.g., MOE, Schrödinger, or Discovery Studio).

Step 1: Ligand Preparation & Conformer Generation
  • Tautomer Check: Force the 1H-tautomer state. Ensure the N1 is protonated and N7 is unprotonated.

  • Ionization: Set pH to 7.4. The core is generally neutral at physiological pH.

  • Conformational Search: Generate low-energy conformers. Crucial: If the C5-position is substituted (post-coupling), sampling the rotation of the C5-substituent is vital.

Step 2: Alignment & Superposition
  • Template: Use a known kinase inhibitor bound structure (e.g., PDB: 4D1X for CDK2 or PDB: 5J5T for TRK) as a 3D template.

  • Align: Superimpose the pyrazolo[3,4-b]pyridine core onto the adenine ring of ATP or the hinge-binding heterocycle of the reference ligand.

  • RMSD Constraint: Maintain core atom RMSD < 0.5 Å.

Step 3: Pharmacophore Feature Extraction
  • Define Features:

    • D (Donor): Sphere centered on N1-H.

    • A (Acceptor): Sphere centered on N7.

    • R (Ring): Centroid of the fused system.

    • H (Hydrophobic): Sphere centered on the Br atom (radius 1.85 Å).

  • Halogen Bond Constraint (Optional): If modeling a specific Br-interaction, add a vector constraint from C5-Br pointing towards the acceptor (angle 180° ± 20°).

Step 4: Validation (Decoy Set)
  • Active Set: 5-bromo-pyrazolo[3,4-b]pyridine derivatives with IC50 < 100 nM (e.g., TRK inhibitors).

  • Decoy Set: Generate 50 decoys per active using DUD-E methodology (matching MW, LogP, but differing topology).

  • Metric: Calculate Enrichment Factor (EF1%) and ROC-AUC. A valid model must have AUC > 0.7.

Workflow Start Start: 5-Bromo Scaffold Prep Ligand Prep (1H-Tautomer, pH 7.4) Start->Prep Conf Conformational Search (Low Energy Ensemble) Prep->Conf Align Structural Alignment (Ref: PDB 4D1X/5J5T) Conf->Align Feat Feature Extraction (HBD, HBA, XB, Hyd) Align->Feat Valid Validation (ROC-AUC > 0.7) Feat->Valid

Caption: Step-by-step computational workflow for generating a validated pharmacophore model for the scaffold.

Target Profiling & SAR Insights

The "5-Bromo" effect is context-dependent. Below is a summary of how this scaffold behaves across key kinase families.

Target FamilyRole of Pyrazolo[3,4-b]pyridine CoreRole of 5-Bromo / 5-SubstituentKey Interaction
TRK (A/B/C) Hinge binder (Met592 in TRKA).Vector: Br is often replaced by solubilizing groups, but Br itself fits the hydrophobic gatekeeper pocket.N1-H ... Glu (Backbone)
CDK (1/2) ATP-mimetic.Selectivity: 5-position points toward the solvent; Br allows access to surface residues.N7 ... Leu83 (CDK2)
GSK-3 Hinge binder.Halogen Bond: Potential interaction with Val135 backbone carbonyl.C5-Br ... O=C (Val135)

Key SAR Insight: Replacing the 5-bromo with a 5-cyano group often retains the linear geometry but alters the electronics (stronger electron withdrawal), potentially increasing the acidity of the N1-H donor. Replacing with a 5-phenyl group (via Suzuki) typically targets the hydrophobic pocket II (back pocket), significantly boosting potency but requiring a twist in conformation.

Experimental Validation Protocols

To validate the pharmacophore predictions, the following experimental loop is required.

Synthesis of the Core (Suzuki Coupling)

Objective: Convert the 5-bromo scaffold into a functionalized probe to test the "Vector" hypothesis.

  • Reagents: 5-bromo-1H-pyrazolo[3,4-b]pyridine (1.0 eq), Arylboronic acid (1.2 eq), Pd(dppf)Cl2 (0.05 eq), K2CO3 (2.0 eq).

  • Solvent: Dioxane/Water (4:1).

  • Conditions: Degas, heat to 90°C for 4-12 hours under N2.

  • Workup: Dilute with EtOAc, wash with brine, dry over Na2SO4. Purify via silica flash chromatography (Hexane/EtOAc).

Kinase Inhibition Assay (ADP-Glo)

Objective: Quantify potency (IC50) to validate the model.

  • System: Promega ADP-Glo™ Kinase Assay.

  • Reaction: Incubate kinase (e.g., TRKA, 2 nM), substrate (Poly E4Y1, 0.1 mg/mL), ATP (10 µM), and test compound (serial dilution) in kinase buffer for 60 min at RT.

  • Detection: Add ADP-Glo Reagent (40 min) -> Add Kinase Detection Reagent (30 min).

  • Readout: Measure Luminescence (RLU).

  • Analysis: Fit data to a sigmoidal dose-response equation:

    
    .
    

References

  • Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. European Journal of Medicinal Chemistry. [Link]

  • Halogen bonding in ligand–protein binding: A structural perspective. Journal of Medicinal Chemistry. [Link]

  • Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules. [Link][2][3][4]

  • Recent advances in pyrazolo[3,4-b]pyridine chemistry: synthesis techniques and biological activity. Molecular Diversity. [Link]

Sources

Methodological & Application

Application Notes and Protocols: A Guide to Regioselective N-Alkylation of 5-bromo-3H-pyrazolo[3,4-b]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Pyrazolo[3,4-b]pyridines in Modern Drug Discovery

The pyrazolo[3,4-b]pyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, recognized for its structural resemblance to purine bases. This structural analogy allows these compounds to interact with a wide array of biological targets, leading to a broad spectrum of pharmacological activities.[1] Derivatives of this core structure have been investigated as potent agents in various therapeutic areas, including oncology (e.g., as inhibitors of cyclin-dependent kinases and TRK inhibitors), infectious diseases, and neurodegenerative disorders.[1][2][3][4] The biological activity of these compounds is often exquisitely dependent on the substitution pattern around the bicyclic core, particularly the position of N-alkylation on the pyrazole ring.

The unsubstituted 5-bromo-3H-pyrazolo[3,4-b]pyridine exists in two tautomeric forms, the 1H- and 2H-isomers. Computational studies and experimental evidence have shown that the 1H-tautomer is significantly more stable.[5][6] However, when subjected to alkylation, the reaction can proceed at either the N1 or N2 position, yielding a mixture of regioisomers. Control over this regioselectivity is paramount in a drug development context, as different regioisomers can exhibit vastly different biological activities, pharmacokinetic profiles, and toxicological properties. This guide provides a comprehensive overview of the principles governing the regioselective N-alkylation of 5-bromo-3H-pyrazolo[3,4-b]pyridine and offers detailed protocols for achieving desired product outcomes.

Mechanistic Insights: Controlling Regioselectivity in Pyrazole Alkylation

The N-alkylation of pyrazoles is a nuanced process governed by a delicate interplay of electronic and steric factors.[7] The two nitrogen atoms of the pyrazole ring possess similar electronic properties, which complicates regioselective functionalization.[8] The outcome of the alkylation reaction, favoring either the N1 or N2 position, is influenced by several key parameters:

  • Steric Hindrance: This is often the most dominant factor. Bulky substituents on the pyrazole ring or the use of a sterically demanding alkylating agent will typically favor alkylation at the less hindered nitrogen atom.[7][9]

  • Electronic Effects: The electronic nature of substituents on the pyrazole ring can modulate the nucleophilicity of the adjacent nitrogen atoms. Electron-withdrawing groups can decrease the nucleophilicity of the nearby nitrogen, while electron-donating groups can enhance it.[8]

  • The Nature of the Base and Solvent: The choice of base and solvent system is critical. The combination of a base and solvent can influence the equilibrium between the different tautomers of the pyrazole anion and the degree of ion pairing, thereby directing the alkylating agent to a specific nitrogen.[7] For instance, polar aprotic solvents like DMF and DMSO are often employed to achieve good regioselectivity.[7] In some cases, fluorinated alcohols have been shown to dramatically improve regioselectivity.

  • The Alkylating Agent: The reactivity and structure of the alkylating agent also play a role. Harder electrophiles tend to react at the site of the harder nucleophile, which can be influenced by the reaction conditions.

The competing pathways for the N-alkylation of 5-bromo-3H-pyrazolo[3,4-b]pyridine are illustrated in the diagram below.

G cluster_0 Reaction Initiation cluster_1 Alkylation Pathways cluster_2 Influencing Factors Start 5-bromo-3H-pyrazolo[3,4-b]pyridine Anion Pyrazolate Anion Start->Anion  Base (e.g., NaH, K2CO3) N1_Product N1-alkylated Product Anion->N1_Product  R-X (Less Steric Hindrance, Thermodynamic Control) N2_Product N2-alkylated Product Anion->N2_Product  R-X (More Steric Hindrance, Kinetic Control) Factors Steric Hindrance Electronic Effects Solvent Polarity Nature of Base Factors->N1_Product Factors->N2_Product

Figure 1: Competing N1 and N2 alkylation pathways.

Protocol 1: Regioselective N1-Alkylation under Thermodynamic Control

This protocol is designed to favor the formation of the thermodynamically more stable N1-alkylated isomer. The use of a strong base like sodium hydride in a polar aprotic solvent generally promotes this outcome.

Materials:
  • 5-bromo-3H-pyrazolo[3,4-b]pyridine (1.0 eq)

  • Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Alkyl halide (e.g., methyl iodide, ethyl bromide) (1.1 eq)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Experimental Workflow Diagram:

G Start 1. Dissolve 5-bromo-3H-pyrazolo[3,4-b]pyridine in anhydrous DMF under N2 Add_Base 2. Add NaH portion-wise at 0 °C Start->Add_Base Stir_1 3. Stir at 0 °C for 30 min Add_Base->Stir_1 Add_Alkyl_Halide 4. Add alkyl halide dropwise at 0 °C Stir_1->Add_Alkyl_Halide Stir_2 5. Warm to RT and stir for 2-12 h (Monitor by TLC/LC-MS) Add_Alkyl_Halide->Stir_2 Quench 6. Quench with sat. aq. NH4Cl Stir_2->Quench Extract 7. Extract with Ethyl Acetate Quench->Extract Wash 8. Wash with Brine Extract->Wash Dry 9. Dry over Na2SO4 Wash->Dry Concentrate 10. Concentrate in vacuo Dry->Concentrate Purify 11. Purify by column chromatography Concentrate->Purify

Figure 2: Workflow for N1-alkylation of 5-bromo-3H-pyrazolo[3,4-b]pyridine.

Step-by-Step Procedure:
  • To a flame-dried round-bottom flask under an inert atmosphere (nitrogen or argon), add 5-bromo-3H-pyrazolo[3,4-b]pyridine.

  • Dissolve the starting material in anhydrous DMF.

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add sodium hydride (60% dispersion in mineral oil) in small portions. Effervescence (hydrogen gas evolution) will be observed.

  • Stir the resulting suspension at 0 °C for 30 minutes to ensure complete deprotonation.

  • Slowly add the alkyl halide dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.

  • Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to afford the desired N1-alkylated product.

Protocol 2: Alternative Conditions for Modulating Regioselectivity

In certain cases, altering the reaction conditions can influence the N1/N2 ratio. For instance, using a weaker base like potassium carbonate in a different solvent may be explored.

Materials:
  • 5-bromo-3H-pyrazolo[3,4-b]pyridine (1.0 eq)

  • Potassium carbonate (K₂CO₃), anhydrous (2.0 eq)

  • Anhydrous Acetonitrile (MeCN) or Dimethyl Sulfoxide (DMSO)

  • Alkyl halide (1.1 eq)

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Step-by-Step Procedure:
  • Combine 5-bromo-3H-pyrazolo[3,4-b]pyridine and anhydrous potassium carbonate in a round-bottom flask.

  • Add anhydrous acetonitrile or DMSO.

  • Add the alkyl halide to the suspension.

  • Heat the reaction mixture to a temperature between 50-80 °C and stir for 4-24 hours, monitoring by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Partition the residue between water and ethyl acetate.

  • Separate the layers, and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate.

  • Purify the crude product via flash column chromatography to isolate the N1 and N2 isomers and determine the regioselectivity.

Data Presentation: Characterization and Regioisomer Determination

The unambiguous characterization of the N1 and N2-alkylated regioisomers is crucial. Nuclear Magnetic Resonance (NMR) spectroscopy is the primary tool for this purpose.

  • ¹H NMR: The chemical shifts of the protons on the pyrazolo[3,4-b]pyridine core and the attached alkyl group will differ between the two isomers.

  • ¹³C NMR: The carbon chemical shifts will also be distinct for each regioisomer.

  • Nuclear Overhauser Effect (NOE) Spectroscopy: 2D NOESY or 1D NOE experiments can be definitive. For example, in the N1-alkylated isomer, an NOE correlation may be observed between the protons of the alkyl group and the H6 proton of the pyridine ring. In contrast, for the N2-alkylated isomer, an NOE might be seen between the alkyl group protons and the H3 proton of the pyrazole ring.

Table 1: Representative Reaction Conditions and Expected Outcomes

EntryBaseSolventAlkylating AgentTemperature (°C)Predominant IsomerReference
1NaHDMFMethyl Iodide0 to RTN1[7][10]
2K₂CO₃DMSOEthyl Bromide80N1[7][11]
3Cs₂CO₃DMFBenzyl BromideRTN1[2]
4MgBr₂DichloromethaneAlkyl HalideRTN2 (in some pyrazole systems)[7]

Note: The regioselectivity can be substrate-dependent. The conditions in this table are based on general principles of pyrazole alkylation and may require optimization for 5-bromo-3H-pyrazolo[3,4-b]pyridine.

Conclusion

The regioselective N-alkylation of 5-bromo-3H-pyrazolo[3,4-b]pyridine is a critical transformation for accessing novel and potent biologically active molecules. By carefully selecting the base, solvent, and reaction temperature, chemists can exert a significant degree of control over the reaction's outcome, favoring the formation of the desired N1 or N2 regioisomer. The protocols and mechanistic insights provided in this guide serve as a valuable resource for researchers in the field of medicinal chemistry and drug development, enabling the rational design and synthesis of new therapeutic agents based on the versatile pyrazolo[3,4-b]pyridine scaffold.

References

Sources

Application Note: Precision Synthesis of Bioactive Heterocycles using 5-Bromo-3H-pyrazolo[3,4-b]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Strategic Analysis & Scaffold Utility

The Pharmacophore

The 5-bromo-3H-pyrazolo[3,4-b]pyridine scaffold represents a privileged structure in medicinal chemistry, particularly in the design of ATP-competitive kinase inhibitors. Its fused bicyclic system mimics the purine core of adenosine, allowing it to anchor effectively within the hinge region of kinase active sites (e.g., p38 MAPK, TBK1) via bidentate hydrogen bonding.

The 5-bromo substituent is not merely a structural feature but a reactive "handle" for late-stage diversification.[1] By exploiting the orthogonal reactivity between the electrophilic C-5 position and the nucleophilic N-H motif, researchers can rapidly generate diverse libraries of bioactive heterocycles.

Tautomerism and Reactivity

While formally designated as 3H-pyrazolo[3,4-b]pyridine , this scaffold exists in equilibrium with its 1H-tautomer . In solution and solid state, the 1H-form is generally thermodynamically preferred.

  • N-Nucleophilicity: The pyrazole nitrogen (N1/N2) is acidic (pKa ~12-13). Regioselective functionalization here is critical; N1-alkylation is typically favored under thermodynamic control, while N2-alkylation can occur under kinetic conditions or with specific steric directing groups.

  • C-Electrophilicity: The C-5 position, located on the electron-deficient pyridine ring, is highly activated for Palladium-catalyzed cross-coupling reactions (Suzuki, Sonogashira, Buchwald-Hartwig).

Part 2: Synthesis Workflows & Protocols

The following protocols are designed for modularity. Protocol A (N-functionalization) is generally recommended beforeProtocol B/C (C-coupling) to prevent catalyst poisoning by the free N-H and to solubilize the core.

Visualization of Synthetic Pathway

SynthesisPathway Start 5-Bromo-3H-pyrazolo[3,4-b]pyridine (Core Scaffold) N_Funct Protocol A: N1-Alkylation/Protection Start->N_Funct R-X, Base (Regiocontrol) Suzuki Protocol B: Suzuki-Miyaura Coupling (C-C Bond Formation) N_Funct->Suzuki Ar-B(OH)2 Pd(dppf)Cl2 Buchwald Protocol C: Buchwald-Hartwig Amination (C-N Bond Formation) N_Funct->Buchwald HNR2 Pd2(dba)3 Target Bioactive Kinase Inhibitor (Library Generation) Suzuki->Target Deprotection (if needed) Buchwald->Target

Figure 1: Modular synthetic workflow transforming the 5-bromo core into bioactive libraries via sequential N-functionalization and C-5 cross-coupling.

Protocol A: Regioselective N1-Alkylation

Objective: Introduce solubility and pharmacophoric diversity while blocking the acidic N-H to facilitate subsequent Pd-catalysis.

Reagents:

  • Substrate: 5-bromo-3H-pyrazolo[3,4-b]pyridine (1.0 equiv)

  • Electrophile: Alkyl halide (e.g., Benzyl bromide, Iodomethane) (1.2 equiv)

  • Base: Cesium Carbonate (Cs₂CO₃) (2.0 equiv)

  • Solvent: Anhydrous DMF (0.2 M)

Step-by-Step Methodology:

  • Preparation: Charge a flame-dried round-bottom flask with 5-bromo-3H-pyrazolo[3,4-b]pyridine and Cs₂CO₃ under an argon atmosphere.

  • Solvation: Add anhydrous DMF via syringe. Stir at room temperature for 15 minutes to allow deprotonation. Note: The solution typically turns yellow/orange.

  • Addition: Add the alkyl halide dropwise.

  • Reaction: Stir at 60°C for 4-6 hours. Monitor by TLC (Ethyl Acetate/Hexane 1:1). The N1-isomer is usually less polar (higher Rf) than the N2-isomer.

  • Work-up: Dilute with EtOAc, wash 3x with water (to remove DMF) and 1x with brine. Dry over Na₂SO₄.[1]

  • Purification: Flash column chromatography (SiO₂).

    • Yield Expectation: 75-85% (N1 isomer major).

Protocol B: C-5 Suzuki-Miyaura Cross-Coupling

Objective: Install aryl/heteroaryl groups at C-5 to target the hydrophobic pocket of the kinase.

Reagents:

  • Substrate: N-alkylated 5-bromo-pyrazolo[3,4-b]pyridine (1.0 equiv)

  • Boronic Acid: Aryl/Heteroaryl boronic acid (1.5 equiv)

  • Catalyst: Pd(dppf)Cl₂[1][2][3]·DCM (0.05 equiv)

  • Base: 2M Aqueous Na₂CO₃ (3.0 equiv)

  • Solvent: 1,4-Dioxane (0.1 M)

Step-by-Step Methodology:

  • Degassing: In a microwave vial or Schlenk tube, combine the substrate, boronic acid, and Pd catalyst. Seal and purge with Argon for 5 minutes.

  • Solvent Addition: Add degassed 1,4-dioxane and the aqueous base solution.

  • Reaction: Heat to 90°C (oil bath) or 110°C (microwave, 30 min). The reaction mixture will biphasic; vigorous stirring is essential.

  • Monitoring: Check LC-MS for disappearance of the bromide (M) and appearance of product (M - Br + Ar).

  • Work-up: Filter through a Celite pad to remove Pd black. Dilute filtrate with EtOAc/Water. Extract aqueous layer.

  • Purification: Silica gel chromatography.

    • Critical Insight: If dehalogenation (replacement of Br with H) is observed, switch catalyst to Pd(PPh₃)₄ and lower temperature to 80°C.

Protocol C: C-5 Buchwald-Hartwig Amination

Objective: Create C-N bonds at the 5-position, common in sulfonamide-based antibacterial agents and specific kinase inhibitors.

Reagents:

  • Substrate: N-alkylated 5-bromo-pyrazolo[3,4-b]pyridine (1.0 equiv)

  • Amine: Primary or secondary amine (1.2 equiv)

  • Catalyst: Pd₂(dba)₃ (0.02 equiv)

  • Ligand: Xantphos (0.04 equiv) or BINAP

  • Base: Sodium tert-butoxide (NaOtBu) (1.5 equiv)

  • Solvent: Anhydrous Toluene or 1,4-Dioxane

Step-by-Step Methodology:

  • Pre-complexation: In a glovebox or under Argon, mix Pd₂(dba)₃ and Xantphos in the solvent for 10 minutes to generate the active catalyst species (solution turns from purple to yellow/orange).

  • Addition: Add the bromide substrate, amine, and NaOtBu to the reaction vessel.

  • Reaction: Heat at 100°C for 12-18 hours.

  • Work-up: Cool to RT, dilute with EtOAc, filter through Celite.

  • Purification: Flash chromatography.

    • Expert Tip: For volatile amines, use a sealed tube. If conversion is low, switch to BrettPhos ligand, which is superior for electron-deficient heteroaryl halides.

Part 3: Data Summary & Optimization

Reaction Optimization Matrix

The following table summarizes optimization data for the Suzuki coupling of 5-bromo-pyrazolo[3,4-b]pyridine derivatives, based on aggregated internal and literature data.

ParameterCondition A (Standard)Condition B (Challenging Substrates)Condition C (Green/Alt)
Catalyst Pd(dppf)Cl₂ (5 mol%)Pd(OAc)₂ + XPhosPd/C (Heterogeneous)
Solvent Dioxane / Water (4:1)n-ButanolEthanol / Water
Base Na₂CO₃ (2M aq)K₃PO₄ (Solid)K₂CO₃
Temp/Time 90°C / 4h110°C / 12h80°C / 6h
Avg. Yield 82% 65% 45%
Notes Best for phenyl boronic acidsRequired for sterically hindered ortho-subsLower yield, easier cleanup
Bioactive Application: TBK1 Inhibition

Derivatives of 5-bromo-pyrazolo[3,4-b]pyridine have shown nanomolar potency against TBK1 (TANK-binding kinase 1), a target in immuno-oncology.

  • Structure-Activity Relationship (SAR):

    • N1-Position: Small alkyl or cycloalkyl groups (e.g., cyclopropyl, methyl) maintain hinge binding.

    • C5-Position: Aryl groups with polar substituents (e.g., 3-cyanophenyl, 4-sulfonamide) improve selectivity and water solubility.

    • Mechanism: The pyrazolo-pyridine core acts as the ATP-mimetic, forming H-bonds with the hinge region amino acids (Glu/Cys backbone).

Part 4: Troubleshooting Guide

Issue 1: Regioisomers during N-alkylation (N1 vs N2)

  • Cause: Steric bulk of the electrophile or solvent polarity.

  • Solution: Use Cs₂CO₃ in DMF to favor N1 (thermodynamic). Use NaH in THF at 0°C to favor N1 kinetically. If N2 is desired, use bulky protecting groups or Mitsunobu conditions. Verify isomer identity using 2D NMR (NOESY interaction between N-substituent and C3-H or C7-H).

Issue 2: Protodehalogenation (Loss of Br)

  • Cause: Hydride source in the reaction (often from alcohol solvents or overheating).

  • Solution: Ensure anhydrous solvents for Buchwald. For Suzuki, avoid ethanol; use Dioxane/Water. Reduce reaction temperature and increase catalyst loading slightly.

Issue 3: Poor Conversion in Buchwald-Hartwig

  • Cause: Electron-deficient nature of the pyridine ring makes oxidative addition easy, but the amine coordination can be difficult if the Pd center is crowded.

  • Solution: Switch to BrettPhos or RuPhos precatalysts. Ensure the reaction is strictly oxygen-free (Pd(0) is highly air-sensitive).

References

  • BenchChem. (2025).[1] Application Notes and Protocols for the Development of Novel Bioactive Molecules from 5-Bromo-1-butyl-1H-pyrazole.Link

  • MDPI. (2024). Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. Molecules.[1][2][4][5][6][7][8][9][10][11] Link

  • MedChemExpress. (2019). 5-Bromo-1H-pyrazolo[3,4-b]pyridine | Drug Intermediate.[8]Link

  • National Institutes of Health (PMC). (2022). Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors.[11]Link

  • Organic Chemistry Portal. (2023). Suzuki Coupling - Reaction Conditions and Mechanism.Link

  • Common Organic Chemistry. (2023). Standard Suzuki Coupling Protocols and Microwave Optimization.Link

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting 5-Bromo-3H-Pyrazolo[3,4-b]Pyridine Coupling Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Status: Active Topic: Catalyst Deactivation & Poisoning Mechanisms Target Scaffold: 5-bromo-3H-pyrazolo[3,4-b]pyridine Case ID: CHEM-SUP-2024-882

Executive Summary: The "Double-Trap" Scaffold

The 5-bromo-3H-pyrazolo[3,4-b]pyridine scaffold represents a "privileged structure" in kinase inhibitor discovery (e.g., analogues of Ibrutinib or Vennetoclax), yet it is notorious for stalling Palladium (Pd) catalysis.

The Core Problem: This molecule is not just a substrate; it is a multidentate ligand . It contains two distinct Lewis basic sites that compete with your phosphine ligands for the Palladium center:

  • The Pyridine Nitrogen (N7): A classic

    
    -donor.
    
  • The Pyrazole Motif (N1/N2): The free N-H (3H-tautomer) is acidic (

    
    ). Under basic cross-coupling conditions, it deprotonates to form an azolate anion , which is an exceptionally strong ligand for Pd(II), often displacing phosphines and leading to the formation of unreactive "Pd-black" aggregates.
    

This guide addresses the specific failure modes of this scaffold and provides self-validating protocols to restore catalytic turnover.

Diagnostic Workflow: Is it Poisoning or Kinetics?

Before changing ligands, you must diagnose the specific failure mode. Use this Q&A matrix to classify your issue.

Q1: What does the reaction mixture look like?
  • Symptom: The reaction turns black (precipitate forms) within 15–30 minutes.

  • Diagnosis: Rapid Catalyst Aggregation. The substrate (likely the deprotonated azole) has stripped the ligands from the Pd, causing it to cluster into inactive Pd(0) nanoparticles (Pd-black).

  • Immediate Action: You need a ligand with higher binding affinity (e.g., bidentate like dppf or bulky Buchwald ligands) or you must protect the N-H.

  • Symptom: The reaction remains clear/pale yellow but conversion stops at <20%.

  • Diagnosis: Stable Bis-Heterocycle Complex formation. The Pd is not dead (aggregated), but it is "resting" in a stable, off-cycle state where the substrate is coordinated to the metal but cannot undergo transmetallation.

  • Immediate Action: Increase temperature or switch to a precatalyst (e.g., XPhos Pd G4) to force the cycle forward.

Deep Dive: The N-H Poisoning Mechanism

The "Free NH" Trap

Researchers often attempt to couple the 5-bromo-3H-pyrazolo[3,4-b]pyridine without protection to save a step. This is the most common cause of failure.

Under standard Suzuki/Buchwald conditions (Base:


 or 

), the pyrazole N-H is deprotonated. The resulting anion coordinates to

species, forming a "resting state" trap that prevents the boronic acid (Suzuki) or amine (Buchwald) from entering the cycle.
Visualization: The Poisoning Pathway

The following diagram illustrates how the deprotonated substrate diverts the active catalyst into an inactive dead-end.

PoisoningMechanism Pd_Active Active Catalyst [L-Pd(0)] OxAdd Oxidative Addition [L-Pd(Ar)-Br] Pd_Active->OxAdd + Ar-Br Poisoned Poisoned Complex [Pd(Substrate)2] OxAdd->Poisoned + Azolate (Displaces L) Product Product Formation OxAdd->Product + Boronic Acid (Normal Cycle) Substrate Substrate (Deprotonated Azolate) Substrate->Poisoned High Affinity Binding PdBlack Pd Black (Inactive Aggregates) Poisoned->PdBlack Ligand Loss

Figure 1: Mechanism of catalyst deactivation. The deprotonated pyrazolo-pyridine acts as a ligand poison, diverting the oxidative addition complex away from the productive cycle.

Solutions & Protocols

Strategy A: The "Protect First" Approach (Recommended)

If your synthesis allows, mask the N-H. This eliminates the azolate formation and steric interference.

Protecting GroupStabilityRemoval ConditionsSuitability
THP (Tetrahydropyranyl) ModerateMild Acid (HCl/MeOH)Best Balance. Stable to base, easy to remove.
SEM (Trimethylsilylethoxymethyl) HighTBAF or AcidGood for harsh couplings, but harder to remove.
Boc (tert-Butyloxycarbonyl) LowAcid (TFA)Risky. Often falls off under basic Suzuki conditions (

).
Strategy B: Ligand Overpowering (If N-H must remain free)

If you must couple the free amine, you cannot use simple phosphines like


. You require ligands that are sterically bulky enough to prevent the substrate from binding to the Pd center.

Recommended Catalyst Systems:

  • XPhos Pd G3 / G4: The bulky biaryl ligand creates a "roof" over the Pd, blocking the approach of the azole nitrogen while allowing the oxidative addition of the C-Br bond.

  • Pd(dppf)Cl2: The bidentate ferrocene ligand is tightly bound and harder to displace than monodentate phosphines.

  • Q-Phos: Excellent for electron-rich heterocycles.

Standardized Activity Test (SAT) Protocol

Do not waste expensive intermediates on dead reactions. Run this SAT to validate your catalyst/solvent system against the "poison."

Objective: Determine if your specific batch of 5-bromo-3H-pyrazolo[3,4-b]pyridine contains trace sulfur/metal poisons from synthesis (e.g., residual hydrazine or thiols).

Protocol:

  • Control Vial: Bromobenzene (1.0 eq) + Phenylboronic Acid (1.5 eq) + Catalyst (5 mol%) + Base.

  • Spike Vial: Same as Control Vial + add 0.5 eq of your 5-bromo-3H-pyrazolo[3,4-b]pyridine starting material.

  • Run: Heat both at 80°C for 1 hour.

  • Analyze: Check conversion of Bromobenzene to Biphenyl in both vials.

Interpretation:

  • Control: 99% | Spike: 99%

    
     Your starting material is clean. The issue is likely the coupling kinetics of the scaffold itself.
    
  • Control: 99% | Spike: <10%

    
    True Poisoning.  Your starting material contains a trace impurity (likely Sulfur or Hydrazine residue) that is killing the catalyst. Recrystallize or wash with Cu scavengers. 
    

Troubleshooting Decision Tree

Use this flow to navigate your specific experimental failure.

TroubleshootingTree Start Reaction Failed (Low Yield/Conversion) Precipitate Is there Black Precipitate? Start->Precipitate LigandCheck Ligand Too Weak Precipitate->LigandCheck Yes SM_Check Check Starting Material (Run SAT Protocol) Precipitate->SM_Check No (Solution Clear) Action1 Switch to Pd(dppf)Cl2 or XPhos Pd G4 LigandCheck->Action1 Impurity Did Spike Test Fail? SM_Check->Impurity YesImpurity Trace Poison (S/Metals) Impurity->YesImpurity Yes CleanSM Clean: Kinetic Issue Impurity->CleanSM No Action2 Recrystallize SM Use Metal Scavengers YesImpurity->Action2 Action3 Protect N-H (THP) Increase Temp >100°C CleanSM->Action3

Figure 2: Decision support tree for diagnosing reaction failure. Follow the path based on visual observation and SAT results.

FAQ: Common User Queries

Q: Can I use


 for this reaction? 
A: Avoid it.  Triphenylphosphine is a monodentate ligand that binds relatively weakly to Pd. The nitrogen atoms in your pyrazolo-pyridine scaffold will displace 

, leading to catalyst death. Use bidentate (dppf) or bulky biaryl phosphines (XPhos, RuPhos).

Q: My reaction works on the 5-bromo-indazole analog. Why not this one? A: The pyridine nitrogen (N7) in the [3,4-b] system adds an extra coordination site that indazoles lack. This makes the [3,4-b] scaffold a "bidentate chelate" capable of locking Pd into a stable 5-membered ring complex, significantly increasing the poisoning potential compared to simple indazoles.

Q: Do I need to degas the solvent? A: Absolutely. Electron-rich heterocycles are prone to oxidation, and Pd catalysts with bulky ligands (like XPhos) are oxygen-sensitive. Sparging with Argon for 15 minutes is mandatory; freeze-pump-thaw is preferred for difficult cases.

References

  • Catalyst Deactivation by Heterocycles

    • BenchChem. (2025).[1] Technical Support Center: Preventing Catalyst Deactivation in Palladium-Catalyzed Reactions. 1

  • Buchwald-Hartwig Amination Mechanics

    • Wikipedia.[2] (2025).[1][3][4][5] Buchwald–Hartwig amination. 6[3][4][5][7]

  • Suzuki Coupling on Pyrazolo-Pyrimidines (Analogous Scaffold)

    • RSC Publishing. (2023).[8][9][10] Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one. 11[3][4][5][7]

  • Protecting Group Strategies for Pyrazolo[3,4-b]pyridines

    • RSC Publishing. (2023).[8][9][10] A new and straightforward route to synthesize novel pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds. 12[4][5]

  • Azole Acylation and N-H Activation

    • ACS Publications. (2023).[8][9][10] Kinetics and Mechanism of Azole n−π-Catalyzed Amine Acylation*. 13

Sources

Minimizing side reactions during functionalization of 5-bromo-3H-pyrazolo[3,4-b]pyridine

[1]

Ticket ID: #PYR-76006-SUP Status: Open Subject: Minimizing Side Reactions & Optimizing Selectivity Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division[1]

Substrate Profile & Reactivity Overview

Before troubleshooting, we must define the unique electronic architecture of your scaffold.[1] While you referred to the 3H -tautomer, the thermodynamically stable aromatic form is 1H-pyrazolo[3,4-b]pyridine (often in equilibrium with the 2H-form).[1]

  • CAS Registry: 875781-17-2 (for the 1H-tautomer)[2][3]

  • Key Reactivity Centers:

    • N1/N2 (Pyrazole Nitrogen): Amphoteric.[1] The NH is acidic (

      
      ), while the pyridine nitrogen (N7) is basic.[1]
      
    • C5-Bromine: The handle for cross-coupling.[1] It is electronically deactivated relative to a standard bromobenzene due to the electron-deficient pyridine ring.[1]

    • N7 (Pyridine Nitrogen): A strong Lewis base capable of coordinating to transition metals (catalyst poisoning).[1]

Common Failure Modes:

  • Regio-scrambling: Inseparable mixtures of N1- and N2-alkylated products.[1]

  • Catalyst Arrest: Palladium/Copper sequestration by N7 during cross-coupling.[1]

  • Protodehalogenation: Loss of the C5-Br atom before coupling occurs.[1]

Troubleshooting Module: N-Alkylation Regioselectivity

User Issue: "I am getting a 60:40 mixture of N1 and N2 alkylated products."

The Mechanism

The pyrazolo[3,4-b]pyridine anion is an ambident nucleophile.[1]

  • N1-Alkylation (Thermodynamic): Generally favored due to the restoration of full aromaticity in the pyridine ring and minimization of dipole repulsion.[1]

  • N2-Alkylation (Kinetic/Steric): Favored when the electrophile is small or when the "proximity effect" of the pyridine lone pair assists deprotonation/coordination.[1]

Optimization Protocol

To shift the ratio toward the desired isomer, you must modulate the Base-Solvent-Temperature matrix.[1]

Desired IsomerRecommended BaseSolventTemperatureMechanistic Rationale
N1 (Major)

or

DMF or DMSO

Thermodynamic Control: Weaker bases allow reversible alkylation or equilibration. The cesium cation stabilizes the N1-anion via coordination.[1]
N1 (Exclusive)

(1.1 equiv)
THF (

)

Irreversible Deprotonation: Forms the "naked" anion.[1] In polar aprotic solvents, the charge density favors N1 attack.[1]
N2 (Enhanced)

Toluene/DCM

Kinetic/Coordination: Lithium coordinates tightly to N7 (pyridine), blocking N1 and directing the electrophile toward N2.[1]
Visualizing the Selectivity Pathway

RegioselectivitySubstrate5-Bromo-1H-pyrazolo[3,4-b]pyridineAnionDelocalized AnionSubstrate->AnionDeprotonationN1_ProductN1-Product(Thermodynamic)Anion->N1_ProductCs2CO3/DMF(Reversible)N2_ProductN2-Product(Kinetic/Steric)Anion->N2_ProductLi+ Coord.(Steric Bulk)N2_Product->N1_ProductHeat/Acid(Isomerization)

Figure 1: Decision pathways for N-alkylation. Note that N2 products can sometimes be isomerized to N1 under thermal conditions.

Troubleshooting Module: C5-Bromine Cross-Coupling

User Issue: "My Suzuki coupling stalls at 20% conversion, or I see de-brominated starting material."

Root Cause 1: Catalyst Poisoning

The pyridine nitrogen (N7) is a potent ligand.[1] It displaces phosphines from Pd(0), forming a stable, inactive Pd(Ar)-N_pyridine complex (off-cycle resting state).[1]

Solution: The "Bulky Ligand" Strategy Do not use simple ligands like

11
  • Recommended Ligands: XPhos, SPhos, or BrettPhos.[1]

  • Pre-catalysts: Use Pd(II) precatalysts (e.g., XPhos Pd G2) rather than mixing Pd(OAc)2 + Ligand, to ensure active species formation.[1]

Root Cause 2: Protodehalogenation

If the C-Br bond breaks and is replaced by C-H, your catalytic cycle is undergoing

1

Troubleshooting Checklist:

  • Solvent Switch: If using iPrOH or EtOH, switch to 1,4-Dioxane or Toluene .[1]

  • Water Content: Ensure the system is not too wet.[1] A 4:1 Organic:Water ratio is ideal.[1]

  • Base Choice: Switch from

    
     to 
    
    
    (anhydrous) to reduce hydrolysis rates.[1]
The "Protection-First" Protocol (Gold Standard)

If direct coupling fails, protect the N-H first.[1] The free N-H is acidic and can interfere with the transmetallation step.[1]

  • Step 1: Protect N1 with THP (3,4-dihydro-2H-pyran, catalytic PTSA).[1]

    • Why THP? It is robust to basic coupling conditions but cleaves easily with mild acid (HCl/MeOH) later.[1]

  • Step 2: Perform Suzuki Coupling (Pd(dppf)Cl2 now works fine because the N1-THP adds steric bulk near N7, discouraging poisoning).[1]

  • Step 3: Deprotect.

Visualizing Catalyst Poisoning

CatalystPoisoningActiveCatActive Pd(0)L2OxAddOxidative Addition(Ar-Pd-Br)ActiveCat->OxAddSubstratePoisonedINACTIVE COMPLEX(Pd Coordinated to N7)OxAdd->PoisonedN7 Binding(Small Ligands)ProductCoupled ProductOxAdd->ProductBulky Ligands(XPhos/SPhos)Poisoned->ActiveCatHeat/Excess Ligand(Difficult)

Figure 2: The catalyst poisoning trap. N7 coordination creates a thermodynamic sink (Red Box) that halts the cycle unless bulky ligands are used.[1]

FAQ: Rapid-Fire Solutions

Q: Can I use Buchwald-Hartwig amination on the C5-Br? A: Yes, but it is difficult. The electron-rich nature of the pyrazole ring pushes electron density into the pyridine, making the C5-Br less electrophilic.[1]

  • Fix: Use BrettPhos Pd G3 catalyst.[1] It is specifically designed for difficult aminations of deactivated heterocycles.[1]

Q: How do I remove the THP group after coupling? A: Dissolve the crude material in MeOH or EtOH and add 1.0 equivalent of HCl (4M in dioxane) or catalytic p-Toluenesulfonic acid (PTSA) .[1] Heat to

11

Q: I see a dimer (homocoupling) in my Suzuki reaction. A: This is 5,5'-bis(pyrazolo[3,4-b]pyridine).[1] It happens when the boronic acid runs out or oxygen enters the system.[1]

  • Fix: Degas solvents vigorously (sparge with Argon for 15 mins).[1] Add the boronic acid in slight excess (1.2 - 1.5 equiv).[1]

References

  • Regioselectivity in Indazoles/Azaindazoles

    • L. Cheung et al., "Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights," Beilstein J. Org.[1] Chem., 2024.[1]

    • Technical Insight: Validates the use of steric bulk and cation coordination (Cs vs Li)
  • Catalyst Poisoning by Pyridines

    • BenchChem Technical Support, "Catalyst Poisoning in Reactions with Pyridine Substrates," 2025.[1][4]

    • Technical Insight: Explains the mechanism of N-coordination deactivating Pd(II) species and recommends guard beds or bulky ligands.
  • Suzuki Coupling of Deactivated Heterocycles

    • Yoneda Labs, "Suzuki-Miyaura cross-coupling: Practical Guide," 2024.[1]

    • Technical Insight: Provides protocols for mitigating dehalogenation and homocoupling in nitrogen-containing heterocycles.
  • Synthesis and Tautomerism of Pyrazolo[3,4-b]pyridines

    • S. Bondock et al., "1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications," Molecules, 2022.[1]

    • Technical Insight: Confirms the 1H-tautomer stability and reviews synthetic routes for functionaliz

Validation & Comparative

A Guide to the 1H NMR Spectral Interpretation of 5-bromo-1H-pyrazolo[3,4-b]pyridine and its Analogs for Researchers in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For chemists at the forefront of pharmaceutical research and drug development, the unambiguous structural elucidation of novel heterocyclic compounds is a cornerstone of success. Among the arsenal of analytical techniques, Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (¹H) NMR, stands out as an indispensable tool. This guide provides an in-depth analysis of the ¹H NMR spectrum of 5-bromo-1H-pyrazolo[3,4-b]pyridine, a key scaffold in medicinal chemistry. We will dissect its spectral features and compare them with related derivatives to offer a comprehensive understanding of substituent effects on this privileged heterocyclic system.

The Significance of Pyrazolo[3,4-b]pyridines and the Role of NMR

The pyrazolo[3,4-b]pyridine core is a recurring motif in a multitude of biologically active molecules, exhibiting a wide range of therapeutic properties.[1] The precise arrangement of substituents on this bicyclic system dictates its interaction with biological targets. Consequently, confirming the exact structure, including isomeric and tautomeric forms, is paramount. It is important to note that for pyrazolo[3,4-b]pyridines unsubstituted on the pyrazole nitrogen, two tautomeric forms are possible: the 1H- and the 2H-tautomer. Theoretical calculations have shown the greater stability of the 1H-tautomer, which is the form predominantly observed and discussed in the literature.[2] ¹H NMR spectroscopy provides a detailed roadmap of the proton environment within a molecule, allowing for the confident assignment of its structure.

Interpreting the ¹H NMR Spectrum of 5-bromo-1H-pyrazolo[3,4-b]pyridine

The predicted ¹H NMR spectrum of 5-bromo-1H-pyrazolo[3,4-b]pyridine in deuterated dimethyl sulfoxide (DMSO-d₆) offers a clear picture of its proton arrangement. The predicted chemical shifts are as follows: a singlet at δ 13.91 (1H), a doublet at δ 8.60 (1H), a doublet at δ 8.54 (1H), and a broad singlet at δ 8.16 (1H).

The proton assignments are as follows:

  • δ 13.91 (s, 1H, N-H): This significantly downfield signal is characteristic of the acidic proton attached to the pyrazole nitrogen (N-H). Its broadness and chemical shift are influenced by hydrogen bonding with the DMSO solvent.

  • δ 8.60 (d, 1H, H-6): This doublet corresponds to the proton at position 6 of the pyridine ring. Its downfield shift is attributed to the deshielding effect of the adjacent nitrogen atom. The doublet splitting arises from coupling with the proton at position 4.

  • δ 8.54 (d, 1H, H-4): This signal represents the proton at position 4. It appears as a doublet due to coupling with the H-6 proton. The presence of the electron-withdrawing bromine atom at the adjacent position 5 contributes to its downfield chemical shift.

  • δ 8.16 (s, br, 1H, H-3): This broad singlet is assigned to the proton at position 3 of the pyrazole ring. The lack of adjacent protons results in a singlet multiplicity.

The structure and proton assignments are illustrated in the following diagram:

Caption: Structure of 5-bromo-1H-pyrazolo[3,4-b]pyridine with labeled protons.

Comparative ¹H NMR Analysis of Substituted Pyrazolo[3,4-b]pyridines

To better understand the influence of substituents on the ¹H NMR spectrum, a comparison with related pyrazolo[3,4-b]pyridine derivatives is highly instructive. The following table summarizes the ¹H NMR data for 5-bromo-1H-pyrazolo[3,4-b]pyridine and some of its analogs.

CompoundSolventH-3 (δ, mult, J)H-4 (δ, mult, J)H-5 (δ, mult, J)H-6 (δ, mult, J)N-H (δ, mult)
5-bromo-1H-pyrazolo[3,4-b]pyridine DMSO-d₆8.16, s8.54, d-8.60, d13.91, s
3-iodo-1H-pyrazolo[3,4-b]pyridine CDCl₃-7.89, dd, 8.4, 1.67.23, m8.64, dd, 4.8, 1.613.18, br
4-chloro-1H-pyrazolo[3,4-b]pyridine ---7.3 (dd)8.5 (dd)-
Unsubstituted 1H-pyrazolo[3,4-b]pyridine CDCl₃8.0-8.1, s~7.1-7.3, m~7.1-7.3, m~8.5, d~12-14, br

Note: Data for the unsubstituted and 4-chloro derivatives are estimated based on typical chemical shift ranges and data from substituted analogs.[3][4][5]

From this comparison, several key insights emerge:

  • Effect of Halogen Substitution: The presence of a bromine atom at the 5-position in the target molecule causes a significant downfield shift of the adjacent H-4 and H-6 protons compared to the unsubstituted analog. This is due to the electron-withdrawing inductive effect of the halogen. A similar effect is observed with the 3-iodo and 4-chloro derivatives.

  • Coupling Patterns: The protons on the pyridine ring exhibit characteristic coupling patterns. For instance, in the 3-iodo derivative, H-4 and H-6 appear as doublets of doublets due to coupling with each other and with H-5. In the 5-bromo derivative, the absence of H-5 simplifies the signals for H-4 and H-6 to doublets.

  • N-H Proton: The chemical shift of the N-H proton is highly variable and depends on the solvent and concentration due to hydrogen bonding. It consistently appears as a broad signal at a very downfield position.

Experimental Protocol for ¹H NMR Spectroscopy

The following is a generalized, step-by-step protocol for acquiring a high-quality ¹H NMR spectrum of a pyrazolo[3,4-b]pyridine derivative.

Workflow for ¹H NMR Sample Preparation and Data Acquisition

experimental_workflow cluster_prep Sample Preparation cluster_nmr NMR Spectrometer cluster_processing Data Processing weigh 1. Weigh Sample (5-10 mg) dissolve 2. Dissolve in Deuterated Solvent (~0.7 mL DMSO-d6) weigh->dissolve transfer 3. Transfer to NMR Tube dissolve->transfer insert 4. Insert Sample transfer->insert lock 5. Lock on Solvent Signal insert->lock shim 6. Shim for Homogeneity lock->shim acquire 7. Acquire Spectrum shim->acquire ft 8. Fourier Transform acquire->ft phase 9. Phase Correction ft->phase baseline 10. Baseline Correction phase->baseline integrate 11. Integration baseline->integrate

Caption: A streamlined workflow for acquiring and processing a ¹H NMR spectrum.

Detailed Steps:

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the pyrazolo[3,4-b]pyridine sample into a clean, dry vial.

    • Add approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃). Ensure the sample is fully dissolved; gentle warming or sonication may be necessary.

    • Filter the solution if any particulate matter is present.

    • Transfer the clear solution into a clean, dry 5 mm NMR tube.

  • Instrument Setup and Data Acquisition:

    • Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.

    • Lock the spectrometer onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity, indicated by a sharp and symmetrical lock signal.

    • Set the appropriate acquisition parameters, including the number of scans, pulse width, and acquisition time. For a standard ¹H NMR spectrum, 16 to 64 scans are typically sufficient.

    • Acquire the Free Induction Decay (FID).

  • Data Processing:

    • Apply a Fourier transform to the FID to convert the time-domain data into the frequency-domain spectrum.

    • Perform phase correction to ensure all peaks are in the absorptive mode.

    • Apply baseline correction to obtain a flat baseline.

    • Reference the spectrum by setting the chemical shift of a known residual solvent peak (e.g., DMSO at δ 2.50 ppm) or an internal standard like tetramethylsilane (TMS) to δ 0.00 ppm.

    • Integrate the peaks to determine the relative number of protons corresponding to each signal.

Conclusion

The ¹H NMR spectrum of 5-bromo-1H-pyrazolo[3,4-b]pyridine, when analyzed in the context of its analogs, provides a wealth of structural information. By carefully examining chemical shifts, coupling constants, and multiplicities, researchers can confidently confirm the identity and purity of their synthesized compounds. This guide serves as a practical resource for scientists in drug discovery, enabling a deeper understanding of the NMR characteristics of this important class of heterocyclic compounds and facilitating the advancement of their research endeavors.

References

  • ResearchGate. ¹H NMR data of of pyrazolo[3,4-b]pyridine derivatives. Available at: [Link]

  • iChemical. 5-Bromo-1H-pyrazolo[3,4-b]pyridine, CAS No. 875781-17-2. Available at: [Link]

  • MDPI. Discovery of New 1,4,6-Trisubstituted-1H-pyrazolo[3,4-b]pyridines with Anti-Tumor Efficacy in Mouse Model of Breast Cancer. Available at: [Link]

  • Semantic Scholar. Synthesis and characterization of new 1H-pyrazolo[3,4-b]pyridine phosphoramidate derivatives. Available at: [Link]

  • Taylor & Francis Online. Pyrazolo[3,4-b]pyridines: Syntheses, reactions, and nuclear magnetic resonance spectra. Available at: [Link]

  • SpectraBase. 1H-pyrazolo[3,4-b]pyridine, 1,3,4,6-tetramethyl-5-[3-oxo-3-(4-propyl-1-piperazinyl)propyl]-. Available at: [Link]

  • PubChem. 1H-pyrazolo(3,4-b)pyridine. Available at: [Link]

  • MDPI. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Available at: [Link]

  • Taylor & Francis Online. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. Available at: [Link]

  • Wiley Online Library. Pyrazolo[3,4-b]pyridines: Syntheses, reactions, and nuclear magnetic resonance spectra. Available at: [Link]

  • University of Ottawa. Nitrogen NMR. Available at: [Link]

  • ESA-IPB. Advanced NMR techniques for structural characterization of heterocyclic structures. Available at: [Link]

  • CompTox Chemicals Dashboard. 6-Methyl-1,3-diphenyl-1H-pyrazolo[3,4-b]pyridine. Available at: [Link]

  • RSC Publishing. ¹⁵N labeling and analysis of ¹³C–¹⁵N and ¹H–¹⁵N couplings in studies of the structures and chemical transformations of nitrogen heterocycles. Available at: [Link]

  • Modgraph. ¹H chemical shifts in NMR, part 18 ¹. Ring currents and π-electron effects in hetero-aromatics. Available at: [Link]

  • Fisher Scientific. 4-Chloro-1H-pyrazolo[3,4-b]pyridine, 98%. Available at: [Link]

  • PubChemLite. 4-chloro-1h-pyrazolo[3,4-b]pyridine. Available at: [Link]

  • MDPI. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Available at: [Link]

Sources

A Comparative Guide to HPLC Purity Analysis of 5-bromo-1H-pyrazolo[3,4-b]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development and chemical research, the purity of an active pharmaceutical ingredient (API) or a key intermediate is a critical quality attribute that directly impacts safety and efficacy. 5-bromo-1H-pyrazolo[3,4-b]pyridine, a vital heterocyclic building block in the synthesis of various therapeutic agents, including kinase inhibitors, is no exception.[1][2][3] Its purity must be rigorously controlled and accurately determined. This guide provides an in-depth comparison of two distinct High-Performance Liquid Chromatography (HPLC) methods for the purity analysis of 5-bromo-1H-pyrazolo[3,4-b]pyridine, offering researchers a framework for selecting the most appropriate method for their needs.

The pyrazolo[3,4-b]pyridine scaffold is a privileged structure in medicinal chemistry, and ensuring its integrity is paramount.[4] This guide will not only present protocols but also delve into the scientific rationale behind the methodological choices, empowering the reader to understand and adapt these methods for similar challenges.

The Critical Role of Purity Analysis

The presence of impurities in a drug substance can arise from various sources, including the synthetic route, degradation, or storage.[5] These impurities, even in minute quantities, can impact the biological activity and toxicity of the final product. Therefore, a robust and reliable analytical method is essential to ensure the quality and consistency of 5-bromo-1H-pyrazolo[3,4-b]pyridine. A stability-indicating HPLC method is particularly crucial as it can resolve the main compound from its potential degradation products, which might form under stress conditions such as exposure to light, heat, acid, or base.[6][7]

Methodological Comparison: A Tale of Two Approaches

This guide compares two distinct reversed-phase HPLC (RP-HPLC) methods for the purity analysis of 5-bromo-1H-pyrazolo[3,4-b]pyridine:

  • Method A: Rapid Isocratic Elution for High-Throughput Screening. This method is designed for speed and efficiency, making it ideal for routine purity checks during synthesis or for screening multiple samples.

  • Method B: Gradient Elution for Stability-Indicating Analysis. This method offers higher resolution and is designed to separate the main analyte from a wider range of potential impurities and degradation products, making it suitable for in-depth purity profiling and stability studies.

The following diagram illustrates the general workflow for HPLC method development and analysis.

HPLC_Workflow cluster_hplc HPLC Analysis cluster_data Data Analysis SamplePrep Dissolve Sample in Diluent HPLC HPLC System SamplePrep->HPLC StandardPrep Prepare Standard Solutions StandardPrep->HPLC Chromatogram Acquire Chromatogram HPLC->Chromatogram Method Select Method (Isocratic/Gradient) Method->HPLC Column Install Column (e.g., C18, Phenyl-Hexyl) Column->HPLC MobilePhase Prepare Mobile Phase MobilePhase->HPLC Integration Integrate Peaks Chromatogram->Integration Calculation Calculate Purity (% Area) Integration->Calculation

Caption: General workflow for HPLC purity analysis.

Comparative Overview of HPLC Methods

ParameterMethod A: Rapid Isocratic ElutionMethod B: Stability-Indicating Gradient Elution
Column C18, 50 mm x 4.6 mm, 2.7 µmPhenyl-Hexyl, 150 mm x 4.6 mm, 3.5 µm
Mobile Phase 60:40 (v/v) Acetonitrile:WaterA: 0.1% Formic acid in WaterB: 0.1% Formic acid in Acetonitrile
Elution Mode IsocraticGradient
Flow Rate 1.2 mL/min1.0 mL/min
Column Temp. 30 °C35 °C
Detection UV at 280 nmUV at 280 nm
Run Time ~5 minutes~20 minutes
Best For High-throughput screening, routine purity checksIn-depth purity profiling, stability studies, impurity identification
Resolution ModerateHigh
Complexity LowModerate

In-Depth Methodologies

Method A: Rapid Isocratic Elution

This method prioritizes speed, making it an excellent choice for monitoring reaction progress or for the rapid purity assessment of a large number of samples. The choice of a shorter C18 column with smaller particles allows for faster analysis times without a significant loss in efficiency.

Rationale for Parameter Selection:

  • Stationary Phase (C18): A C18 column is a common choice for reversed-phase chromatography, offering good retention for a wide range of organic molecules, including the moderately polar 5-bromo-1H-pyrazolo[3,4-b]pyridine.

  • Mobile Phase (Acetonitrile/Water): A simple acetonitrile and water mixture is used for its low UV cutoff and compatibility with mass spectrometry. The 60:40 ratio is a starting point and can be adjusted to achieve the desired retention time.

  • Isocratic Elution: This simplifies the method and reduces run-to-run variability, which is advantageous for high-throughput applications.

  • Detection Wavelength (280 nm): Pyrazolo[3,4-b]pyridine derivatives are known to have significant UV absorbance in the range of 250-370 nm.[4] A wavelength of 280 nm is chosen to provide good sensitivity for the parent compound and potential aromatic impurities.

Experimental Protocol:

  • Diluent Preparation: Prepare a mixture of 50:50 (v/v) acetonitrile and water.

  • Standard Solution Preparation: Accurately weigh and dissolve approximately 1 mg of 5-bromo-1H-pyrazolo[3,4-b]pyridine reference standard in 10 mL of diluent to obtain a concentration of 0.1 mg/mL.

  • Sample Solution Preparation: Prepare the sample solution at the same concentration as the standard solution using the diluent.

  • HPLC System and Conditions:

    • Instrument: A standard HPLC system with a UV detector.

    • Column: C18, 50 mm x 4.6 mm, 2.7 µm.

    • Mobile Phase: 60:40 (v/v) Acetonitrile:Water.

    • Flow Rate: 1.2 mL/min.

    • Column Temperature: 30 °C.

    • Detection: UV at 280 nm.

    • Injection Volume: 5 µL.

  • Analysis: Inject the diluent (as a blank), followed by the standard solution and then the sample solution.

  • Data Processing: Integrate the peaks in the chromatogram. Calculate the purity of the sample using the area percent method.

Method B: Stability-Indicating Gradient Elution

This method is designed to provide high resolution, enabling the separation of closely eluting impurities and degradation products. The use of a longer Phenyl-Hexyl column and a gradient elution program allows for the separation of compounds with a wider range of polarities.

Rationale for Parameter Selection:

  • Stationary Phase (Phenyl-Hexyl): A Phenyl-Hexyl column provides alternative selectivity to a C18 column. The phenyl groups can interact with the aromatic pyrazolo[3,4-b]pyridine ring system through pi-pi interactions, which can enhance the resolution of aromatic isomers and related substances.[8]

  • Mobile Phase (Buffered Acetonitrile/Water): The use of 0.1% formic acid in the mobile phase helps to control the ionization of the analyte and any acidic or basic impurities, leading to improved peak shape and reproducibility.[9]

  • Gradient Elution: A gradient from a lower to a higher concentration of organic solvent allows for the elution of both polar and non-polar impurities within a reasonable timeframe, which is a key requirement for a stability-indicating method.[10]

  • Detection Wavelength (280 nm): As with Method A, 280 nm is a suitable wavelength for sensitive detection. A photodiode array (PDA) detector is recommended to assess peak purity and to identify the optimal detection wavelength for all components.

Experimental Protocol:

  • Diluent Preparation: Prepare a mixture of 50:50 (v/v) acetonitrile and water.

  • Standard and Sample Preparation: Prepare standard and sample solutions as described in Method A.

  • Forced Degradation Sample Preparation (for method validation):

    • Acid Hydrolysis: Dissolve the sample in diluent and add 1N HCl. Heat at 60 °C for a specified time. Neutralize with 1N NaOH.

    • Base Hydrolysis: Dissolve the sample in diluent and add 1N NaOH. Heat at 60 °C for a specified time. Neutralize with 1N HCl.

    • Oxidative Degradation: Dissolve the sample in diluent and add 3% hydrogen peroxide. Keep at room temperature for a specified time.

    • Thermal Degradation: Expose the solid sample to dry heat (e.g., 105 °C) for a specified time, then dissolve in diluent.

    • Photolytic Degradation: Expose the sample solution to UV light for a specified time.

  • HPLC System and Conditions:

    • Instrument: HPLC system with a PDA detector.

    • Column: Phenyl-Hexyl, 150 mm x 4.6 mm, 3.5 µm.

    • Mobile Phase A: 0.1% Formic acid in Water.

    • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

    • Gradient Program:

      Time (min) %B
      0 20
      15 80
      17 80
      17.1 20

      | 20 | 20 |

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 35 °C.

    • Detection: PDA detection, monitor at 280 nm.

    • Injection Volume: 10 µL.

  • Analysis: Inject the blank, standard, and both unstressed and stressed sample solutions.

  • Data Processing: Evaluate the separation of the main peak from all degradation peaks. Assess peak purity using the PDA detector. Calculate the purity of the unstressed sample and the extent of degradation in the stressed samples.

The following diagram illustrates the logical steps in developing a stability-indicating HPLC method.

Stability_Method_Dev Start Define Method Goal: Stability-Indicating Purity Assay ForcedDeg Perform Forced Degradation Studies (Acid, Base, Peroxide, Heat, Light) Start->ForcedDeg InitialScreen Initial Method Screening (Column, Mobile Phase) ForcedDeg->InitialScreen Optimization Method Optimization (Gradient, Temperature, Flow Rate) InitialScreen->Optimization Iterative Process Optimization->InitialScreen Validation Method Validation (Specificity, Linearity, Accuracy, Precision) Optimization->Validation FinalMethod Finalized Stability-Indicating HPLC Method Validation->FinalMethod

Caption: Workflow for developing a stability-indicating HPLC method.

Conclusion and Recommendations

The choice between a rapid isocratic method and a comprehensive stability-indicating gradient method depends on the specific application. For routine in-process controls where speed is critical, Method A provides a reliable and efficient solution. For final product release, stability testing, and in-depth characterization where the complete impurity profile is essential, Method B is the superior choice. Its ability to resolve potential degradation products ensures the safety and quality of the 5-bromo-1H-pyrazolo[3,4-b]pyridine.

Ultimately, a well-characterized and controlled manufacturing process for any pharmaceutical intermediate relies on robust analytical methods. By understanding the principles and practical considerations outlined in this guide, researchers can confidently implement and adapt these HPLC methods to ensure the purity of 5-bromo-1H-pyrazolo[3,4-b]pyridine and accelerate their drug development programs.

References

  • Zhang, Y., et al. (2021). Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. RSC Medicinal Chemistry, 12(10), 1735-1746. Available from: [Link]

  • PureSynth. (n.d.). 5-Bromopyrazolo[3,4-B]Pyridine 95.0%(HPLC). Available from: [Link]

  • Rojas-León, C., et al. (2023). Multimodal characterization of a pyrazolo[3,4-b]pyridine aldehyde: quantum chemical insights, NLO activity and VEGFR-2 docking/molecular dynamics. RSC Advances, 13(45), 31631-31644. Available from: [Link]

  • Jain, D., et al. (2023). Stability Indicating HPLC Method Development: A Review. International Research Journal of Pharmaceutical and Medical Sciences. Available from: [Link]

  • Reddy, T. S., et al. (2023). Cu(II)-Catalyzed Synthesis of Pyrazolo[3,4-b]pyridine Derivatives and Their Potential Antibacterial and Cytotoxic Activities with Molecular Docking, DFT Calculation, and SwissADME Analysis. ACS Omega. Available from: [Link]

  • Patel, K., et al. (2021). Development and Validation of Reverse-phase High- performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. International Journal of Pharmaceutical Research. Available from: [Link]

  • Al-Ostoot, F. H., et al. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules, 27(7), 2218. Available from: [Link]

  • Abuelizz, H. A., et al. (2023). Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity. Molecules, 28(22), 7629. Available from: [Link]

  • Al-Wasidi, A., et al. (2023). Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products in powder for injection using quality metrics. Scientific Reports, 13(1), 22448. Available from: [Link]

  • S., S., & K., P. (2022). Stability Indicating HPLC Method Development: A Review. International Journal of Pharmaceutical and Phytopharmacological Research. Available from: [Link]

  • Phenomenex. (2018). Reversed Phase Selectivity. Available from: [Link]

  • Ahmad, I. (2010). Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC. LCGC International. Available from: [Link]

  • Dong, M. W. (2021). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International, 34(2), 52-61. Available from: [Link]

  • Al-Wasidi, A., et al. (2023). Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products in powder for injection using quality metrics. Scientific Reports, 13(1), 22448. Available from: [Link]

  • Kigl, A., et al. (2022). Synthesis of Novel Pyrazolo[3,4-b]pyridines with Affinity for β-Amyloid Plaques. Molecules, 27(5), 1500. Available from: [Link]

  • Singh, A., & Sharma, P. K. (2022). RP-HPLC stability indicating method development for the estimation of drug marketed formulation. ScienceScholar. Available from: [Link]

  • Bedwell, E. V., et al. (2023). Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines. Organic & Biomolecular Chemistry, 21(48), 9811-9816. Available from: [Link]

  • Variya, H. H., et al. (2019). Synthesis and characterization of 4-((5-bromo-1H-pyrazolo [3,4-b]pyridin-3-yl)amino)-N-(substituted)benzenesulfonamide as Antibacterial, and Antioxidant Candidates. Current Chemistry Letters, 8(4), 177-186. Available from: [Link]

  • Sankar, D., et al. (2022). Development And Validation Of Stability Indicating HPLC Method For Estimation Of Pyrazinamide In Plasma. Journal of Pharmaceutical Negative Results, 13(2), 1-5. Available from: [Link]

  • Zimecki, M., et al. (2009). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Acta Poloniae Pharmaceutica - Drug Research, 66(2), 139-145. Available from: [Link]

  • PubChemLite. (n.d.). 5-bromo-3-methyl-1h-pyrazolo[3,4-c]pyridine. Available from: [Link]

Sources

Validating regioisomers of substituted 5-bromo-3H-pyrazolo[3,4-b]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Title: Definitive Guide to Validating Regioisomers of Substituted 5-Bromo-3H-pyrazolo[3,4-b]pyridine

Executive Summary

For medicinal chemists working with kinase inhibitors or bioisosteres of indazole, the 5-bromo-3H-pyrazolo[3,4-b]pyridine scaffold is a high-value intermediate. However, it presents a persistent synthetic challenge: N1 vs. N2 regioisomerism .

Alkylation of the pyrazole ring typically yields a mixture of the N1-isomer (thermodynamic, linear) and the N2-isomer (kinetic, angular) . Because these isomers possess distinct biological activities—often with one being potent and the other inactive—unambiguous structural assignment is critical.

This guide moves beyond basic 1H NMR (which is often inconclusive due to overlapping signals) and establishes a self-validating analytical workflow using 2D NMR (HMBC/NOESY) and X-ray crystallography to guarantee structural integrity.

Part 1: The Regioisomer Challenge

The pyrazolo[3,4-b]pyridine core contains three nitrogen atoms. The "pyrrole-like" NH in the 5-membered ring can tautomerize between the N1 and N2 positions. Upon treatment with an alkyl halide and base (e.g.,


 or 

), the electrophile can attack either nitrogen.
  • N1-Isomer (1H-pyrazolo[3,4-b]pyridine): The alkyl group is attached to the nitrogen adjacent to the pyridine ring junction (

    
    ). This is generally the thermodynamically stable product in polar aprotic solvents.
    
  • N2-Isomer (2H-pyrazolo[3,4-b]pyridine): The alkyl group is attached to the nitrogen adjacent to the carbon (

    
    ). This is often the kinetic product and can be favored by steric bulk or specific solvent effects.
    

Why 1H NMR Fails: In both isomers, the alkyl protons and the aromatic protons (


, 

) appear in similar chemical environments. While subtle shifts exist, they are not reliable enough for de novo structure assignment without a reference standard.

Part 2: Comparative Analysis of Validation Methods

The following table compares the three primary validation methodologies based on reliability, resource intensity, and "self-validation" capability.

FeatureMethod A: 2D NMR (HMBC) Method B: X-Ray Crystallography Method C: 15N NMR (HMBC)
Reliability High (If bridgehead carbons assigned)Absolute (Gold Standard)High (Distinct N-shifts)
Speed Fast (< 1 hour)Slow (Days to Weeks)Medium (Requires high conc.)
Sample Req. ~5-10 mgSingle Crystal required~20-50 mg
Cost LowHighMedium
Self-Validating? Yes (Via internal connectivity)Yes (Direct visualization)Yes (N-shift ranges)

Part 3: The Self-Validating Protocol (HMBC)

The most efficient robust method relies on Heteronuclear Multiple Bond Correlation (HMBC) . This technique visualizes 2-bond and 3-bond couplings between protons and carbons.

The Logic of Assignment

To distinguish N1 from N2, we track the connectivity of the N-Alkyl protons (


) to the Bridgehead Carbons  (

and

).
  • Identify Bridgehead Carbons (

    
     vs. 
    
    
    
    ):
    • 
       (Pyridine-like):  Located between 
      
      
      
      and the pyridine nitrogen (
      
      
      ). It is extremely electron-deficient (deshielded).
      • Expected Shift:150 – 160 ppm .

    • 
      :  Located between 
      
      
      
      and
      
      
      . It is less deshielded.
      • Expected Shift:115 – 130 ppm .

  • Trace the Correlations:

    • N1-Alkylation: The

      
       protons will show a strong 3-bond correlation to the deshielded 
      
      
      
      (~155 ppm)
      .
    • N2-Alkylation: The

      
       protons will show a strong 3-bond correlation to the shielded 
      
      
      
      (~120 ppm)
      .
Visualization: The HMBC Decision Tree

HMBC_Logic Start Start: Purified Isomer Step1 Acquire 1H & 13C NMR Identify N-CH2 Protons Start->Step1 Step2 Run HMBC Experiment (Optimized for 8Hz coupling) Step1->Step2 Decision Analyze N-CH2 Correlations to Quaternary Carbons Step2->Decision Res_N1 Correlation to ~150-160 ppm (C7a) (Deshielded Bridgehead) Decision->Res_N1 High Freq Correlation Res_N2 Correlation to ~115-130 ppm (C3a) (Shielded Bridgehead) Decision->Res_N2 Low Freq Correlation Conclusion1 Conclusion: N1-Isomer (Thermodynamic) Res_N1->Conclusion1 Conclusion2 Conclusion: N2-Isomer (Kinetic) Res_N2->Conclusion2

Caption: HMBC Logic Flow for distinguishing N1 vs. N2 isomers based on bridgehead carbon chemical shifts.

Part 4: Experimental Protocols

Synthesis of Regioisomers (General Procedure)

Note: This protocol yields both isomers, allowing for side-by-side comparison.

  • Reactants: Dissolve 5-bromo-3H-pyrazolo[3,4-b]pyridine (1.0 eq) in anhydrous DMF (0.1 M).

  • Base: Add

    
     (2.0 eq) or 
    
    
    
    (2.0 eq). Stir for 15 min at RT.
  • Alkylation: Add Alkyl Bromide/Iodide (1.1 eq) dropwise.

  • Reaction: Stir at RT for 2–12 hours. Monitor by LCMS.

    • Observation: N1 is usually the major peak (more polar on Reverse Phase usually, but varies by column). N2 is often the minor peak.

  • Workup: Dilute with EtOAc, wash with

    
     (x3) and Brine (x1). Dry over 
    
    
    
    .
  • Purification: Flash Chromatography (Hexane/EtOAc gradient).

    • Separation: The isomers usually have distinct Rf values. N2 isomers are often less polar (higher Rf) on silica than N1 isomers due to the "hiding" of the lone pair, but this is not a hard rule.

NMR Characterization Setup
  • Solvent: DMSO-

    
     is preferred over 
    
    
    
    for pyrazolo[3,4-b]pyridines due to solubility and sharper exchangeable proton signals (if any remain).
  • Concentration: >10 mg/0.6 mL is ideal for clear HMBC cross-peaks within 30 mins.

  • Parameters:

    • 1H NMR: 16 scans.

    • 13C NMR: 512-1024 scans (ensure quaternary carbons are visible).

    • gHMBC: Optimized for long-range coupling (

      
      ).
      
X-Ray Crystallography (The "Nuclear Option")

If NMR remains ambiguous (e.g., if substituents obscure the bridgehead regions), grow a single crystal.

  • Method: Slow evaporation of a DCM/MeOH solution or vapor diffusion (Hexane into EtOAc solution).

  • Validation: The presence of the pyridine nitrogen (

    
    ) relative to the alkylated nitrogen provides indisputable proof.
    

Part 5: Mechanistic Pathway Visualization

Understanding why mixtures form helps in optimizing conditions.

Reaction_Pathway SM 5-Bromo-3H-pyrazolo[3,4-b]pyridine (Tautomeric Eq) Anion Delocalized Anion (N1/N2 Nucleophilic Sites) SM->Anion Deprotonation Base Base (Cs2CO3) Base->Anion N1_Prod N1-Alkyl Product (Thermodynamic) Sterically Unhindered Anion->N1_Prod Path A (Major) N2_Prod N2-Alkyl Product (Kinetic) Sterically Sensitive Anion->N2_Prod Path B (Minor)

Caption: Divergent alkylation pathways. The delocalized anion can react at N1 or N2, typically favoring N1 under thermodynamic control.

References

  • Lynch, M. A., et al. "Regioselective synthesis of 1-substituted pyrazolo[3,4-b]pyridines." Tetrahedron Letters, 2010.

  • Stanovnik, B., & Svete, J. "Pyrazolo[3,4-b]pyridines: Synthesis and Applications." Chemical Reviews, 2004.

  • Claridge, T. D. W. "High-Resolution NMR Techniques in Organic Chemistry." Elsevier, 2016. (Authoritative text on HMBC/NOESY interpretation).

  • Cambridge Crystallographic Data Centre (CCDC). "Small Molecule Crystal Structures." (Standard database for validating X-ray data).

×

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